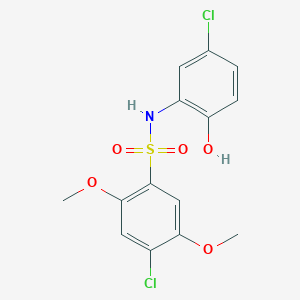

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZBCIBFBTRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Torsional and Dihedral Angles in Crystal Structures

The conformational flexibility of sulfonamides is critical for their intermolecular interactions. Key comparisons with analogs include:

Key Observations :

- The target compound’s predicted torsion angles (~60–70°) align with Compound I but differ significantly from Compound II (34.7°), reflecting substituent-dependent conformational preferences.

- Dihedral angles in the target compound are closer to Compound I (~45–60° vs. 59.3° and 45.8°), suggesting similar twisting between aromatic rings. Methyl groups in I vs. hydroxyl/methoxy groups in the target compound modulate steric and electronic interactions .

Physicochemical Properties

Substituent effects on physical properties are summarized below:

Key Insights :

- The target’s higher molecular weight and polarity (from -OH/-OCH₃) increase boiling point and water solubility compared to Compound I .

Biological Activity

4-Chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article explores the compound's biological activity based on diverse research findings, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A sulfonamide group which is known for its ability to interact with various biological targets.

- Multiple chloro and methoxy substituents that may influence its pharmacological properties.

The mechanism of action for 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves:

- Inhibition of specific enzymes associated with viral replication.

- Potential interference with DNA synthesis in pathogens, as suggested by studies on similar compounds .

Antiviral Activity

Recent studies have demonstrated that analogues of this compound exhibit significant antiviral activity against human adenoviruses (HAdV). Notably:

- Compounds derived from the 5-chloro-2-hydroxybenzamide framework showed IC50 values in the low micromolar range, indicating potent antiviral effects .

- The most effective derivatives displayed selectivity indexes greater than 100, suggesting a favorable therapeutic window.

Anticancer Properties

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer therapy. Preliminary studies indicate:

- In vitro tests show that certain derivatives can induce apoptosis in cancer cell lines.

- The presence of methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Case Studies

- In Vitro Studies :

- Animal Studies :

- Research indicated that specific derivatives exhibited low toxicity in animal models while maintaining efficacy against viral infections. For instance, a derivative with an IC50 of 0.27 μM against HAdV showed low cytotoxicity (CC50 = 156.8 μM) in hamster models, supporting further development for in vivo applications .

Data Table: Biological Activity Summary

| Compound Name | Target Pathogen | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 15 | HAdV | 0.27 | 156.8 | >100 |

| Compound 46 | HAdV | TBD | TBD | TBD |

| Compound 47 | HAdV | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.